molecular formula C12H13N3O B14509359 1,3-Dimethyl-N-phenyl-1H-pyrazole-5-carboxamide CAS No. 64174-41-0

1,3-Dimethyl-N-phenyl-1H-pyrazole-5-carboxamide

Cat. No.: B14509359
CAS No.: 64174-41-0
M. Wt: 215.25 g/mol
InChI Key: RLBVQQZVMKOSND-UHFFFAOYSA-N
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Description

1,3-Dimethyl-N-phenyl-1H-pyrazole-5-carboxamide is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a phenyl group and a carboxamide group, making it a valuable scaffold in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-N-phenyl-1H-pyrazole-5-carboxamide can be synthesized through several methods. One common approach involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . Another method includes the cycloaddition of 1,3-dipoles to dipolarophiles . These reactions typically occur under mild conditions and offer high yields.

Industrial Production Methods

Industrial production of this compound often involves large-scale cyclocondensation reactions. The use of catalysts such as ruthenium or copper can enhance the reaction efficiency and selectivity . Additionally, the reaction conditions can be optimized to minimize by-products and maximize the yield of the desired compound.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-N-phenyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in medicinal chemistry and other applications .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyl-N-phenyl-1H-pyrazole-5-carboxamide is unique due to its combination of a phenyl group and a carboxamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

64174-41-0

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

2,5-dimethyl-N-phenylpyrazole-3-carboxamide

InChI

InChI=1S/C12H13N3O/c1-9-8-11(15(2)14-9)12(16)13-10-6-4-3-5-7-10/h3-8H,1-2H3,(H,13,16)

InChI Key

RLBVQQZVMKOSND-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)C(=O)NC2=CC=CC=C2)C

Origin of Product

United States

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